NIP1 protein - 149748-42-5

NIP1 protein

Catalog Number: EVT-1519939
CAS Number: 149748-42-5
Molecular Formula: CH3(CH2)13N(Cl)(CH3)2CH2C6H52H2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of NIP1 protein involves transcription of the NIP1+ gene followed by translation into a polypeptide chain. The gene can be cloned using standard molecular biology techniques, including polymerase chain reaction amplification and subsequent insertion into expression vectors for transformation into yeast or other suitable host cells.

Key methods for synthesizing NIP1 include:

  • Recombinant DNA Technology: Involves cloning the NIP1+ gene into plasmids that can be introduced into yeast cells.
  • Expression Systems: Yeast strains such as Saccharomyces cerevisiae are commonly used for expressing NIP1 due to their eukaryotic nature and ability to perform post-translational modifications.
  • Purification Techniques: Following expression, NIP1 can be purified using affinity chromatography or other protein purification methods to isolate it from other cellular components .
Molecular Structure Analysis

The molecular structure of NIP1 protein has been characterized through various biochemical techniques. It contains a serine-rich acidic N-terminal region that is similar to regions found in other nuclear localization signal-binding proteins. This structural feature is crucial for its function in nuclear transport .

Structural Data

  • Molecular Weight: Approximately 93,143 Daltons.
  • Localization: Primarily cytoplasmic with significant roles in nuclear transport.
  • Structural Domains: The presence of RNA recognition motifs suggests its involvement in RNA binding and processing .
Chemical Reactions Analysis

NIP1 protein participates in several biochemical reactions primarily related to protein synthesis and nuclear transport. Its interaction with ribosomal subunits and translation initiation factors indicates its role in facilitating the assembly of the translation machinery.

Key Reactions

  • Binding Interactions: NIP1 associates with ribosomal subunits (40S) and translation initiation factors, which are crucial for initiating mRNA translation.
  • Nuclear Import: It aids in the transport of proteins with nuclear localization signals across the nuclear envelope, interacting with components of the nuclear pore complex during this process .
Mechanism of Action

The mechanism by which NIP1 functions involves its role as part of the eukaryotic initiation factor 3 complex. It assists in forming a pre-initiation complex necessary for starting translation. The process includes:

  1. Binding to Ribosomes: NIP1 binds to 40S ribosomal subunits.
  2. Assembly of Initiation Complex: It helps recruit other initiation factors and messenger RNA to form a functional ribosomal complex.
  3. Facilitating Translation Initiation: By stabilizing interactions between ribosomes and messenger RNA, it promotes efficient translation initiation .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: NIP1 is soluble in aqueous solutions typical of cellular environments.
  • Stability: The stability of NIP1 can be influenced by factors such as pH and temperature, with optimal conditions varying based on experimental setups.

Chemical Properties

  • Ionic Interactions: The serine-rich domain suggests potential for interactions through hydrogen bonding and ionic interactions with other cellular molecules.
  • Post-translational Modifications: Phosphorylation may occur at serine residues, impacting its function and interactions within cells .
Applications

NIP1 protein has several scientific applications:

  • Cellular Biology Research: Understanding its role in nuclear transport mechanisms provides insights into fundamental cellular processes.
  • Protein Synthesis Studies: Investigating how NIP1 interacts with ribosomes contributes to knowledge about translation initiation.
  • Genetic Engineering: Manipulating NIP1 expression can aid in studies related to gene function and regulation within yeast models.
Structural Characterization of NIP1 Protein

Primary Sequence Analysis and Domain Architecture

NIP1 proteins exhibit significant primary sequence and functional divergence across species, broadly categorized into two distinct groups: fungal pathogen-derived effectors and eukaryotic translation initiation factors.

The barley pathogen effector (Rhynchosporium secalis) NIP1 is a small, secreted protein comprising 60 amino acids (UniProt ID: Q02039). It features five intramolecular disulfide bonds that stabilize its unique β-sheet fold and mediate its biological activities, including plant immune recognition and plasma membrane H+-ATPase stimulation [1] [3]. Naturally occurring isoforms with single amino acid substitutions (e.g., in loop regions) alter its virulence and avirulence functions [3].

In contrast, Saccharomyces cerevisiae NIP1 (Systematic Name: YMR309C) is an 812-amino-acid subunit of eukaryotic translation initiation factor 3 (eIF3). Its domain architecture includes:

  • An N-terminal domain (NTD; residues 1–137) that binds initiation factors eIF1 and eIF5
  • A central PCI (Proteasome, COP9, eIF3) domain facilitating complex assembly
  • C-terminal α-helical regions for RNA interaction [4] [7] [10].

Table 1: Primary Sequence Features of NIP1 Proteins

OrganismFunctionLength (aa)Key Domains/Features
Rhynchosporium secalisFungal effector605 disulfide bonds, β-sheet fold
Saccharomyces cerevisiaeeIF3c subunit812NTD, PCI domain, RNA-binding region

Tertiary and Quaternary Structure Determination

NMR and X-ray Crystallography Insights

The solution structure of fungal NIP1 was solved using NMR spectroscopy (PDB ID: 1KG1). This revealed a novel β-sheet fold comprising two subdomains:

  • A two-stranded antiparallel β-sheet
  • A three-stranded antiparallel β-sheetThese domains are stabilized by disulfide bonds and connected by flexible loops implicated in resistance-triggering activity [1] [3]. NMR data collection involved:
  • 100 conformers calculated, 25 submitted
  • Target function-based selection criteria
  • Distance restraints derived from nuclear Overhauser effects (NOEs) [1]

While no crystallographic structure exists for fungal NIP1, comparative studies highlight the complementarity of NMR and X-ray methods for small proteins (<100 aa). NMR excels for dynamic/flexible proteins in solution, while crystallography provides high-resolution static snapshots. Screening pipelines using both methods increase successful structure determination rates by >50% [2] [5].

For yeast eIF3c/NIP1, AlphaFold predictions indicate an extended architecture dominated by α-solenoids, consistent with its scaffolding role in translation initiation complexes [7].

Disulfide Bond Patterns and Stability

The five disulfide bonds in fungal NIP1 form a novel connectivity pattern not observed in other protein folds. This network:

  • Constrains the spatial orientation of β-sheets
  • Confers exceptional stability against thermal/chemical denaturation
  • Modulates mechanical resilience depending on structural context [1] [6] [9]

Table 2: Disulfide Bond Functions in NIP1

RoleMechanismBiological Impact
Structural stabilityCross-linking of β-sheet domainsMaintains fold under extracellular stress
Functional regulationAlteration of loop dynamicsModulates host immune receptor binding
Mechanical reinforcementPathway-dependent unfolding resistanceContext-dependent stability (up to +30%)

Extended disulfide bonds engineered via noncanonical amino acids further demonstrate their stabilizing potential, increasing NIP1’s thermostability by 9°C [6]. However, disulfide effects are context-dependent: they may increase mechanical stability by altering unfolding pathways (e.g., in FimG) or reduce it by restricting conformational flexibility (e.g., in titin domains) [9].

Molecular Weight and Isoelectric Point Variants Across Species

NIP1 proteins exhibit substantial physicochemical diversity reflecting their functional specialization:

  • Fungal NIP1 elicitor:
  • Molecular weight: ≈6.9 kDa (calculated from 60 aa)
  • Isoelectric point (pI): Not experimentally determined; predicted pI ≈4.0–5.0 (acidic loops) [1] [3]

  • Yeast eIF3c/NIP1:

  • Molecular weight: 93.2 kDa (experimentally verified)
  • pI: 4.6 (computationally determined)
  • Abundance: 27,447 ± 11,099 molecules/cell [4] [7]

Table 3: Comparative Physicochemical Properties

OrganismMW (kDa)pICellular AbundanceSpecial Features
R. secalis6.9~4.5Secreted (nanomolar)Disulfide-rich, compact fold
S. cerevisiae93.24.627,447 molecules/cellMultidomain, RNA-binding regions

This divergence underscores evolutionary adaptation: fungal NIP1 prioritizes compactness and environmental resilience for extracellular survival, while yeast NIP1 evolves as a scaffold for cytoplasmic macromolecular assembly. The shared "NIP1" nomenclature thus reflects historical identification rather than structural/functional conservation [1] [4] [7].

Properties

CAS Number

149748-42-5

Product Name

NIP1 protein

Molecular Formula

CH3(CH2)13N(Cl)(CH3)2CH2C6H52H2O

Synonyms

NIP1 protein

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